

# An In-depth Technical Guide to Ethyl 2-Aminophenylacetate: Chemical Properties and Reactivity

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## Compound of Interest

Compound Name: *Ethyl 2-aminophenylacetate*

Cat. No.: *B1275423*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of **Ethyl 2-aminophenylacetate**, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Given that the position of the amino group on the phenyl ring significantly influences the molecule's properties and reactivity, this guide will cover the ortho (2-amino), meta (3-amino), and para (4-amino) isomers.

## Chemical Properties

The physical and chemical properties of the three isomers of **Ethyl 2-aminophenylacetate** are summarized below. These properties are crucial for designing synthetic routes, purification procedures, and for the analytical characterization of these compounds.

Property	Ethyl 2-(2-aminophenyl)acetate	Ethyl 2-(3-aminophenyl)acetate	Ethyl 2-(4-aminophenyl)acetate
CAS Number	64460-85-1	52273-79-7[1]	5438-70-0
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub> [2]	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub> [1]	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub>
Molecular Weight	179.22 g/mol [2]	179.22 g/mol [1]	179.22 g/mol
Melting Point	Not available	Not available	48-50 °C[3]
Boiling Point	Not available	Not available	120-122 °C at 2 Torr[3]
Appearance	Liquid	Not available	White to orange to green powder/crystal[3]
Solubility	Not available	Not available	Soluble in Methanol[3]

#### Spectroscopic Data:

The structural elucidation of **Ethyl 2-aminophenylacetate** isomers is typically achieved through standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

For Ethyl 4-aminophenylacetate, the <sup>1</sup>H NMR spectrum in CDCl<sub>3</sub> shows characteristic signals: a triplet around 1.23 ppm (3H, methyl protons of the ethyl group), a singlet at approximately 3.47 ppm (2H, methylene protons of the acetate group), a broad singlet around 3.60 ppm (2H, amino protons), a quartet near 4.11 ppm (2H, methylene protons of the ethyl group), and two doublets in the aromatic region at approximately 6.63 ppm and 7.05 ppm (2H each, aromatic protons).[3]

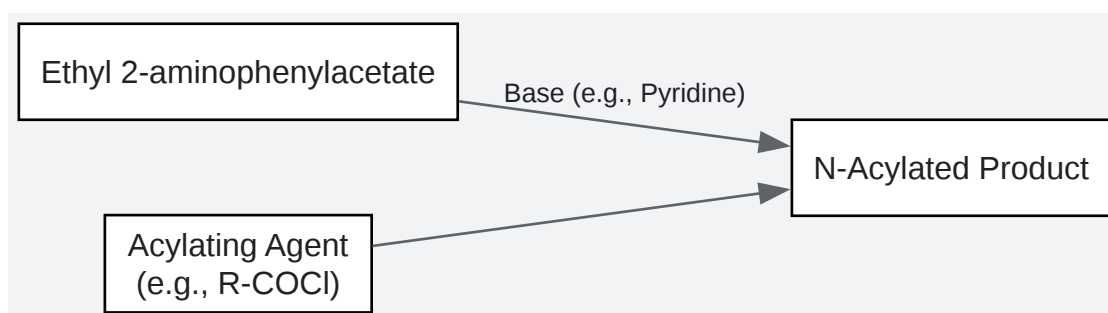
## Reactivity and Synthetic Applications

**Ethyl 2-aminophenylacetate** isomers are versatile building blocks in organic synthesis, primarily due to the presence of two reactive functional groups: the aromatic amino group and

the ethyl ester. The amino group can undergo reactions typical of primary aromatic amines, while the ester group can be hydrolyzed or transesterified.

## N-Acylation

The amino group of **Ethyl 2-aminophenylacetate** can be readily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in peptide synthesis and in the modification of the compound's biological activity.

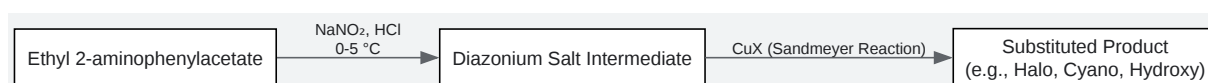


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Caption: N-Acylation of **Ethyl 2-aminophenylacetate**.

## Diazotization

The primary aromatic amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. Diazonium salts are highly versatile intermediates that can be transformed into a wide range of functional groups, including halogens, hydroxyl, and cyano groups, through Sandmeyer and related reactions.



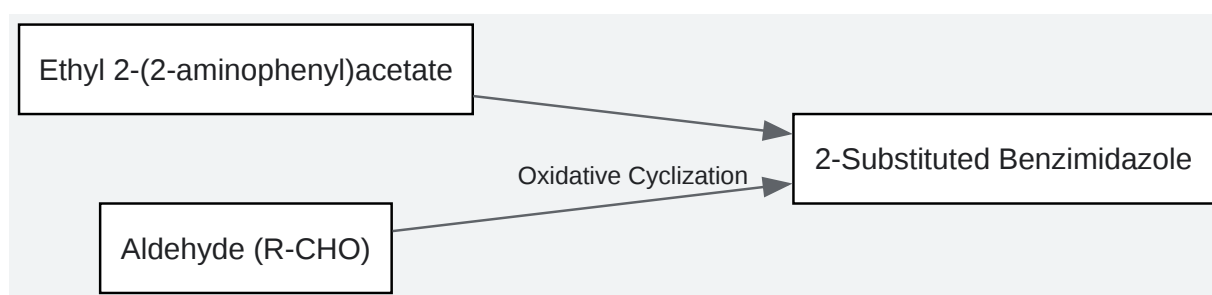
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Caption: Diazotization and subsequent Sandmeyer reaction.

## Cyclization Reactions

### Synthesis of Benzimidazoles:

Ethyl 2-(2-aminophenyl)acetate is a key precursor for the synthesis of benzimidazoles. The ortho-disposed amino and acetate functionalities can undergo intramolecular cyclization or condensation with various reagents to form the benzimidazole ring system. Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[4][5][6]

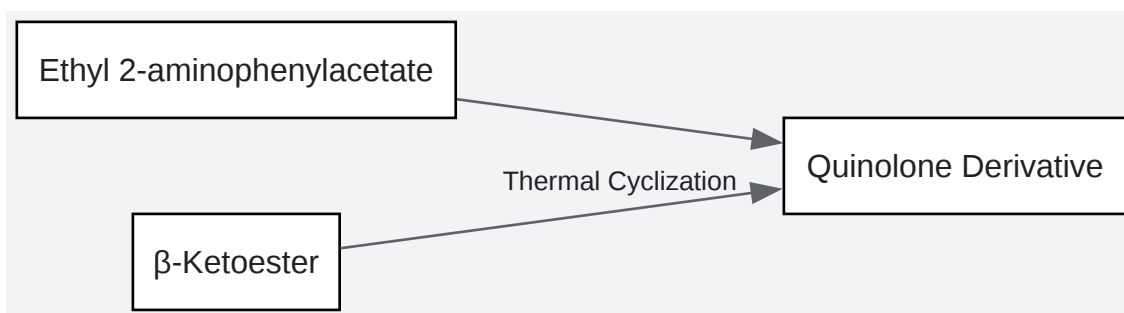


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Caption: Synthesis of Benzimidazoles.

### Synthesis of Quinolones:

The isomers of **Ethyl 2-aminophenylacetate** can serve as starting materials for the synthesis of quinolone derivatives. Quinolones are an important class of broad-spectrum antibiotics.[7][8] The synthesis often involves a cyclization reaction, such as the Gould-Jacobs reaction, where the aniline derivative reacts with a  $\beta$ -ketoester or a similar three-carbon unit.



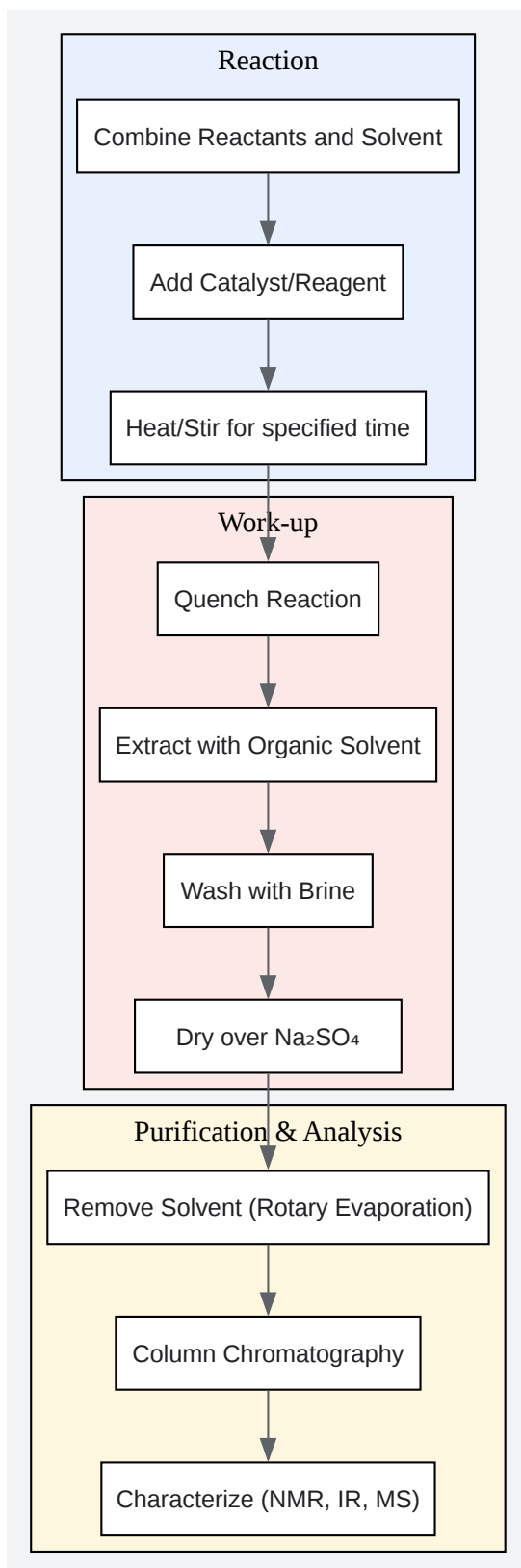
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Caption: General scheme for Quinolone synthesis.

## Experimental Protocols

### General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of derivatives of **Ethyl 2-aminophenylacetate**.



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